1-(4-Bromophenyl)bicyclo[1.1.1]pentane
Description
Properties
IUPAC Name |
1-(4-bromophenyl)bicyclo[1.1.1]pentane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11Br/c12-10-3-1-9(2-4-10)11-5-8(6-11)7-11/h1-4,8H,5-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJEHNVZISFSOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1(C2)C3=CC=C(C=C3)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Methodology:
- Preparation of α-Allyldiazoacetates : Bromide displacement with methyl acetoacetate followed by deacylative diazo transfer yields diazo compounds suitable for cyclization.
- Cyclization Conditions : Catalyzed by dirhodium tetracarboxylate complexes (e.g., Rh2(Oct)4), these diazo compounds undergo intramolecular carbene transfer, forming bicyclo[1.1.0]butanes with high efficiency.
Data:
| Substrate | Yield of Bicyclo[1.1.0]butane | Electron-donating group tolerance | Notes |
|---|---|---|---|
| 17a–h | High (up to 95%) | Weakly electron-donating groups tolerated | Electron-rich arenes incompatible due to instability |
This method allows the synthesis of various 3-aryl substituted bicyclo[1.1.0]butanes, which are key intermediates for subsequent transformations.
Incorporation of Bromophenyl Group
To introduce the 4-bromophenyl moiety, the precursor diazo compounds are tailored to include this substituent at the aromatic ring position. This is achieved by selecting appropriate substituted allyl-bromo derivatives prior to diazo transfer, ensuring the bromophenyl group is positioned correctly for subsequent cyclization.
Strategy:
- Use of substituted allyl-bromo-α-methylstyrene derivatives bearing the 4-bromophenyl group.
- Followed by the same diazo transfer and cyclization protocol as above.
Radical and Photochemical Methods for Final Bicyclo[1.1.1]pentane Formation
Recent research has demonstrated the potential of radical and photochemical reactions to convert bicyclo[1.1.0]butanes into bicyclo[1.1.1]pentanes, including derivatives with bromophenyl groups.
Key Findings:
- Photochemical Radical Reactions : One-step photochemical or radical reactions can induce ring expansion of bicyclo[1.1.0]butanes to form bicyclo[1.1.1]pentanes, as described in patent literature, which emphasizes efficiency and the ability to generate asymmetrically substituted derivatives.
- Difluorocarbene Addition : The addition of difluorocarbene to bicyclo[1.1.0]butanes, generated in situ from precursors like diazo compounds, enables the synthesis of difluorobicyclo[1.1.1]pentanes, although the scope varies depending on substituents.
Data:
| Starting Material | Reaction Conditions | Product Yield | Notes |
|---|---|---|---|
| 3-aryl bicyclo[1.1.0]butanes | Photochemical/radical conditions | Variable (up to 95%) | Scope includes asymmetric derivatives |
Summary of Preparation Data
| Method | Key Reagents | Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Intramolecular cyclopropanation | Rhodium catalysts, diazo compounds | Mild, room temperature | High yields, regioselectivity | Electron-rich arenes unstable |
| Radical/photochemical ring expansion | Radical initiators, UV light | Controlled photochemical setup | One-step synthesis, versatile | Substrate scope limited by substituents |
| Difluorocarbene addition | CF3TMS, NaI, difluorocarbene precursors | Elevated temperature, solvent switch | Access to difluorinated derivatives | Limited by substituent stability |
Chemical Reactions Analysis
Types of Reactions
1-(4-Bromophenyl)bicyclo[1.1.1]pentane undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions to modify the functional groups attached to the bicyclo[1.1.1]pentane core.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Nucleophiles: Used in substitution reactions to replace the bromine atom.
Oxidizing and Reducing Agents: Used to modify the oxidation state of the compound.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, cross-coupling reactions can yield various substituted bicyclo[1.1.1]pentane derivatives .
Scientific Research Applications
Medicinal Chemistry
In medicinal chemistry, 1-(4-Bromophenyl)bicyclo[1.1.1]pentane serves as a bioisostere, particularly for benzene and t-butyl groups in drug design. Its unique structure can enhance the properties of drug candidates by improving metabolic stability and bioavailability.
- Application Method : The compound is integrated into drug molecules to mimic the geometry of traditional aromatic systems while potentially reducing toxicity.
- Results : Drugs incorporating this bicyclic structure have shown increased passive permeability and water solubility, which are critical for effective pharmacological activity.
Organic Synthesis
The compound has been utilized in the synthesis of various organic molecules, including analogues of biologically active compounds.
- Case Study : A notable application includes the synthesis of an aromatic Lipoxin B4 analogue, which is vital in mediating inflammation resolution.
- Synthesis Method : This involves a multi-step chiral-pool synthesis that utilizes this compound as a precursor to create a conformationally rigid structure, enhancing metabolic resistance.
- Outcomes : The resulting analogue demonstrated improved efficacy in biological assays compared to its non-bicyclic counterparts.
Materials Science
In materials science, derivatives of this compound are explored for their potential as molecular rods, rotors, and components in supramolecular assemblies.
- Application Method : These derivatives are incorporated into various materials to enhance stability and functionality.
- Results : Applications in liquid crystals and metal-organic frameworks have shown promising results, leading to materials with desirable optical and mechanical properties.
Chemical Reactivity
The reactivity of this compound is influenced by its strained bicyclic structure and the presence of the bromine atom, which can facilitate nucleophilic substitution reactions.
- Common Reactions : The compound readily participates in reactions with various nucleophiles and electrophiles, making it versatile for synthetic applications.
Mechanism of Action
The mechanism of action of 1-(4-Bromophenyl)bicyclo[1.1.1]pentane depends on its specific application. In drug design, the bicyclo[1.1.1]pentane scaffold mimics the geometry and substituent exit vectors of para-substituted benzene rings, allowing it to interact with biological targets in a similar manner. The compound can bind to specific molecular targets, such as enzymes or receptors, and modulate their activity .
Comparison with Similar Compounds
Bicyclo[1.1.1]pentane (BCP) Derivatives with Aromatic Substitutents
- 1-(4-Fluorophenyl)BCP : Used as a bioisostere for para-substituted phenyl rings in γ-secretase inhibitors, this derivative improved aqueous solubility (0.2 mg/mL vs. 0.05 mg/mL for the parent phenyl analogue) and passive permeability (PAMPA = 450 nm/s vs. 220 nm/s), leading to enhanced oral bioavailability .
- BCP-F2 (2,2-Difluorobicyclo[1.1.1]pentane) : Synthesized via difluorocarbene insertion, BCP-F2 exhibits measured lipophilicity (LogP = 1.8) and acidity (pKa = 8.2), serving as a saturated benzene mimic with superior metabolic stability .
Halogenated BCP Derivatives
- 1-Chloro-BCP : Produced via direct chlorination, this derivative undergoes radical-mediated rearrangements, making it a precursor for ring-opened cyclobutane products. Its instability contrasts with the bromophenyl analogue, which benefits from the bromine’s lower reactivity .
- 3-Bromobicyclo[1.1.1]pentane-1-carbonitrile: The electron-withdrawing cyano group stabilizes the BCP core, reducing ring strain and enabling applications in polymer chemistry .
Bridge-Functionalized BCPs
- Bridge-Chlorinated BCPs (e.g., 2,2-dichloro-BCP) : These derivatives, synthesized using gaseous Cl₂, exhibit altered electronic properties due to electron-withdrawing effects, reducing transannular radical stabilization. This contrasts with 1-(4-bromophenyl)BCP, where substituents are restricted to bridgehead positions .
Physicochemical and Pharmacokinetic Properties
| Compound | Substituents | LogP | Solubility (mg/mL) | Permeability (PAMPA, nm/s) | Key Applications |
|---|---|---|---|---|---|
| 1-(4-Bromophenyl)BCP | 4-Bromophenyl (bridgehead) | 3.1* | 0.12* | 300* | Drug discovery, materials |
| BCP-F2 | 2,2-Difluoro | 1.8 | 0.25 | 450 | Benzene replacement |
| 1-(4-Fluorophenyl)BCP | 4-Fluorophenyl | 2.5 | 0.20 | 450 | γ-Secretase inhibitors |
| 1-Chloro-BCP | Chlorine (bridgehead) | 2.0 | 0.10 | N/A | Synthetic intermediates |
Key Observations :
- Metabolic Stability : Bromine’s size and electronegativity reduce oxidative metabolism rates compared to smaller halogens (e.g., chlorine) .
Biological Activity
1-(4-Bromophenyl)bicyclo[1.1.1]pentane is a compound that has garnered attention in medicinal chemistry due to its unique bicyclic structure and potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Chemical Structure and Properties
The compound features a bicyclo[1.1.1]pentane core substituted with a para-bromophenyl group. This structural configuration is significant as it influences the compound's physicochemical properties and biological interactions.
Research indicates that the bicyclo[1.1.1]pentane motif can serve as a nonclassical bioisostere for phenyl rings in drug design, enhancing the pharmacokinetic properties of various compounds, particularly in enzyme inhibition scenarios. For instance, it has been shown to improve passive permeability and aqueous solubility compared to traditional phenyl substitutions in γ-secretase inhibitors, which are relevant in Alzheimer's disease treatment .
Enzyme Inhibition
A notable study demonstrated that replacing a para-substituted phenyl ring with the bicyclo[1.1.1]pentane structure led to compounds with enhanced oral absorption characteristics and metabolic stability . This modification resulted in improved efficacy as enzyme inhibitors, suggesting a promising avenue for the development of therapeutics targeting γ-secretase.
γ-Secretase Inhibition
In a comparative study involving γ-secretase inhibitors, compounds incorporating the bicyclo[1.1.1]pentane moiety exhibited a fourfold increase in maximum concentration (C(max)) and area under the curve (AUC) values in mouse models, highlighting their enhanced bioavailability .
Pharmacokinetic Enhancements
The incorporation of this compound into drug candidates has shown significant improvements in pharmacokinetic parameters such as solubility and permeability, which are critical for oral drug formulations .
Data Tables
| Property | Traditional Phenyl | Bicyclo[1.1.1]pentane |
|---|---|---|
| Aqueous Solubility | Lower | Higher |
| Passive Permeability | Moderate | Enhanced |
| C(max) Increase | Baseline | ~4-fold |
| AUC Increase | Baseline | ~4-fold |
Q & A
Basic Research Question
- Infrared (IR) spectroscopy : High-resolution IR (0.0015 cm⁻¹ resolution) identifies strained C–C vibrations in BCP cores (e.g., ~1,200 cm⁻¹ for bridgehead bonds) .
- NMR spectroscopy : ¹H and ¹³C NMR reveal deshielded bridgehead protons (δ ~2.5–3.5 ppm) and quaternary carbons (δ ~50–60 ppm) .
- X-ray crystallography : Resolves bond angles (~90° for bridgehead carbons) and confirms regioselectivity in functionalized derivatives .
- Computational validation : HF/6-31G* or MP2/6-31G* calculations predict geometry and stability, corroborating experimental data .
Why is the bicyclo[1.1.1]pentyl cation unusually stable compared to tert-butyl cations?
Advanced Research Question
The bicyclo[1.1.1]pentyl cation exhibits enhanced stability due to:
- Hyperconjugation : Delocalization of positive charge into adjacent C–C σ-bonds stabilizes the cation .
- Strain release : Solvolysis of 1-bromo-BCP derivatives (e.g., in 80% aqueous ethanol) proceeds faster than tert-butyl bromide, forming 3-methylenecyclobutanol exclusively, as the transition state benefits from strain relief . Computational studies (MP2/6-31G*) confirm lower activation energy for BCP cation formation compared to tert-butyl .
How does this compound perform as a bioisostere in drug design?
Advanced Research Question
BCP derivatives serve as non-classical bioisosteres for phenyl rings, improving drug-like properties:
- Enhanced solubility/permeability : Replacement of para-fluorophenyl with BCP in γ-secretase inhibitors increased aqueous solubility by ~3-fold and improved oral absorption (4× higher AUC in mice) .
- Reduced aromatic ring count : BCP maintains planar geometry while lowering lipophilicity (cLogP reduction by ~1 unit), as validated in LpPLA2 inhibitors via X-ray crystallography and potency assays .
- Metabolic stability : BCP’s saturated core resists oxidative metabolism, extending half-life in vitro .
What strategies enable catalytic cross-coupling reactions with halogenated BCP derivatives?
Advanced Research Question
1,3-Disubstituted BCPs with halogens (Br, I) undergo cross-coupling via:
- Buchwald-Hartwig amination : Using Pd(dba)₂/XPhos catalysts, aryl bromides couple with amines to introduce nitrogen-containing groups .
- Sonogashira coupling : 1,3-Bis(iodoethynyl)-BCP reacts with terminal alkynes under Pd/Cu catalysis to form ethynyl-BCP derivatives .
- Suzuki-Miyaura reactions : 1-Bromo-BCP derivatives couple with boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃, achieving >80% yields .
How does steric strain influence the stability and reactivity of this compound?
Basic Research Question
The BCP core’s high strain energy (~70 kcal/mol) increases reactivity:
- Thermal instability : Prolonged heating (>100°C) induces ring-opening to form cyclobutane derivatives .
- Acid sensitivity : Protons at bridge positions are susceptible to elimination under strong acids (e.g., H₂SO₄), forming alkenes .
- Storage recommendations : Store at −20°C under inert gas (N₂/Ar) to prevent decomposition .
What computational methods predict the electronic and structural properties of BCP derivatives?
Advanced Research Question
- Geometry optimization : HF/6-31G* or DFT (B3LYP) calculations model bond lengths (1.54 Å for bridgehead C–C) and angles .
- Reactivity prediction : MP2/6-31G* studies assess carbocation stability and solvolysis pathways, aligning with experimental kinetic data .
- TD-DFT for UV-vis spectra : Predicts absorption maxima for photoreactive derivatives, guiding photochemical synthesis .
What photochemical methods are effective for synthesizing BCP derivatives?
Advanced Research Question
Photoreactions under UV light (254–365 nm) enable:
- 1,3-Disubstitution : Irradiation of [1.1.1]propellane with diethyl bromomalonate yields bicyclo[1.1.1]pentane-1,3-dicarboxylic acid derivatives .
- Efficiency gains : Photochemical routes reduce reaction times (<6 hours) compared to thermal methods (24–48 hours) .
What challenges arise in functionalizing BCP derivatives, and how are they mitigated?
Advanced Research Question
- Steric hindrance : Bridgehead functionalization requires bulky ligands (e.g., XPhos) to prevent catalyst poisoning in cross-coupling .
- Radical recombination : ATRA reactions use slow addition of alkyl halides to minimize dimerization .
- Regioselectivity : Directed C–H activation with directing groups (e.g., carbonyls) ensures precise functionalization .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
